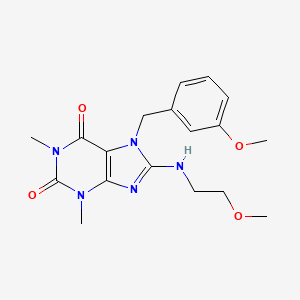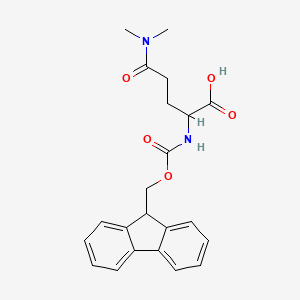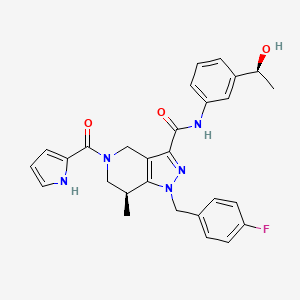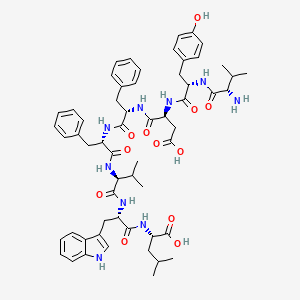![molecular formula C45H69N11O15S2 B10855209 [Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)
[Glu4]-Oxytocin (acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Glu4]-Oxytocin (acetate) is a derivative of oxytocin, a peptide hormone and neuropeptide. This compound is specifically designed for research purposes, particularly for studying the conformation of oxytocin-like molecules in aqueous solutions . The molecular formula of [Glu4]-Oxytocin (acetate) is C45H69N11O15S2, and it has a molecular weight of 1068.22 g/mol .
Méthodes De Préparation
The synthesis of [Glu4]-Oxytocin (acetate) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for [Glu4]-Oxytocin (acetate) is Cys-Tyr-Ile-Glu-Asn-Cys-Pro-Leu-Gly-NH2, with a disulfide bridge between the first and sixth cysteine residues .
Reaction Conditions:
Resin: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) group is used for temporary protection of the amino group and is removed using piperidine.
Cleavage: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production: While the SPPS method is suitable for laboratory-scale synthesis, industrial production may involve large-scale peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
[Glu4]-Oxytocin (acetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between the cysteine residues can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino acid residues can undergo substitution reactions, particularly at the side chains of tyrosine and glutamic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the target residue.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered side chains.
Applications De Recherche Scientifique
[Glu4]-Oxytocin (acetate) is widely used in scientific research due to its structural similarity to oxytocin. Its applications include:
Chemistry: Studying the conformation and stability of peptide hormones in aqueous solutions.
Biology: Investigating the role of oxytocin and its derivatives in cellular signaling and receptor binding.
Medicine: Exploring potential therapeutic uses of oxytocin derivatives in conditions like autism, anxiety, and social bonding disorders.
Mécanisme D'action
[Glu4]-Oxytocin (acetate) exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and subsequent cellular responses. These responses include muscle contraction, social bonding, and modulation of stress and anxiety .
Comparaison Avec Des Composés Similaires
[Glu4]-Oxytocin (acetate) is unique due to the substitution of glutamic acid at the fourth position, which alters its conformation and receptor binding properties. Similar compounds include:
Oxytocin: The parent compound with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2.
[Gly4]-Oxytocin: A derivative with glycine at the fourth position.
[Ala4]-Oxytocin: A derivative with alanine at the fourth position.
These derivatives differ in their receptor binding affinities and biological activities, making [Glu4]-Oxytocin (acetate) a valuable tool for comparative studies .
Propriétés
Formule moléculaire |
C45H69N11O15S2 |
|---|---|
Poids moléculaire |
1068.2 g/mol |
Nom IUPAC |
acetic acid;3-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid |
InChI |
InChI=1S/C43H65N11O13S2.C2H4O2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57;1-2(3)4/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59);1H3,(H,3,4)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1 |
Clé InChI |
CLGYCRRGUYKDRR-BXUJZNQYSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O.CC(=O)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)

![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)




